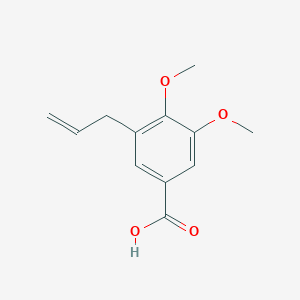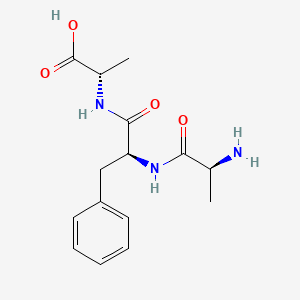
1-(6-Bromopyridin-3-yl)piperazine
概要
説明
The compound "1-(6-Bromopyridin-3-yl)piperazine" is a chemical structure that is part of a broader class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The presence of the 6-bromopyridin-3-yl group indicates that this compound also contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, substituted with a bromine atom at the sixth position.
Synthesis Analysis
The synthesis of related piperazine compounds has been described in the literature. For instance, a short synthesis of dragmacidin B and 2,5-bis(6'-bromo-3'-indolyl)piperazine involves the dimerization of oxotryptamines to give bis(indolyl)pyrazines, which are then selectively reduced and reductively methylated to afford the piperazine natural products . Another synthesis route for N-aryl piperazine derivatives starts with the cyclization of 5-bromo-2-fluorobenzaldehyde and guanidine carbonate, followed by several steps including treatment with piperazine and (2-fluoropyridin-3-yl)boronic acid in the presence of a palladium catalyst . These methods highlight the versatility of piperazine synthesis and the potential for creating a wide array of substituted derivatives, including those with a 6-bromopyridin-3-yl moiety.
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be complex and is often confirmed using various analytical techniques. For example, the crystal structure and Hirshfeld surface analysis of a related compound, the hydrochloride salt of a piperazine derivative with a phenylpyridin-3-yl group, was determined, providing insights into the molecular conformation and intermolecular interactions . Such structural analyses are crucial for understanding the physical and chemical properties of these compounds and their potential interactions in biological systems.
Chemical Reactions Analysis
Piperazine compounds can undergo a variety of chemical reactions. The reaction of α-bromo enones with 1,2-diamines, for instance, leads to the formation of piperazin-2-ones, demonstrating the reactivity of the piperazine ring system towards nucleophilic addition . Additionally, the synthesis of quinazolinone derivatives, which can incorporate piperazine moieties, involves reactions with different aromatic aldehydes and other reagents to yield compounds with potential anti-inflammatory and analgesic properties . These reactions underscore the chemical versatility of piperazine derivatives and their utility in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of substituents like the 6-bromopyridin-3-yl group can affect properties such as solubility, melting point, and reactivity. The antimicrobial activity of some N-aryl piperazine derivatives has been evaluated, showing potential against various bacterial and fungal strains . These properties are essential for the development of piperazine-based pharmaceuticals and highlight the importance of detailed property analysis in the design of new compounds.
科学的研究の応用
-
Chemical Properties and Safety Information : “1-(6-Bromopyridin-3-yl)piperazine” is a chemical compound with the CAS Number: 412347-39-8 and a molecular weight of 242.12. It is a white solid and should be stored at 0-8°C. It has a purity of 97%. It’s important to handle this compound with care as it has several hazard statements associated with it.
-
Synthetic Approaches to Piperazine-Containing Drugs : The piperazine moiety is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule. In this paper, the piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023, and the synthetic methodologies used to prepare the compounds in the discovery and process chemistry are reviewed.
- Anti-tubercular Agents : A study was conducted to design and synthesize substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. Although the specific compound “1-(6-Bromopyridin-3-yl)piperazine” was not mentioned, the study does involve similar compounds with a piperazine moiety. The compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among the tested compounds, several exhibited significant activity with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .
- Antimicrobial Polymers : Piperazine is a six-membered heterocyclic compound with the chemical formula C4H10N2 and is also called hexahydropyrazine . It is a part of numerous marketed drugs such as antibiotics, anticancer, antimicrobial, antipsychotics, and antidepressants . Piperazine was majorly found in the second generation antibiotic drugs and was extended up to sixth generation antibiotics . A recent statistical analysis of the substructure has shown that piperazine is the third most frequently used N-heterocycle (ranked right behind piperidine and pyridine) in pharmaceutical small molecule drugs . Several drugs containing the piperazine moiety are amongst the top 100 best-selling pharmaceutical products .
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, and H319 . This indicates that it may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
1-(6-bromopyridin-3-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRZSDRDBJDKBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432218 | |
| Record name | 1-(6-Bromopyridin-3-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Bromopyridin-3-yl)piperazine | |
CAS RN |
412347-39-8 | |
| Record name | 1-(6-Bromopyridin-3-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid](/img/structure/B1277827.png)



![[[2-(4-Bromophenoxy)-5-nitrophenyl]methylideneamino]thiourea](/img/structure/B1277842.png)